molecular formula C9H8N2O2 B1684208 8-Hydroxy-2-methylquinazolin-4(3H)-one CAS No. 90417-38-2

8-Hydroxy-2-methylquinazolin-4(3H)-one

Cat. No. B1684208
CAS RN: 90417-38-2
M. Wt: 176.17 g/mol
InChI Key: YJDAOHJWLUNFLX-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methylquinazolin-4(3H)-one (8-HMQ) is a novel small molecule that has gained attention in recent years due to its potential application in scientific research and medicine. 8-HMQ is a member of the quinazolinone family, a group of heterocyclic compounds that are used in a variety of applications. 8-HMQ is of particular interest due to its unique properties, which make it suitable for a variety of scientific and medical applications.

Scientific Research Applications

1. DNA Repair Inhibition

8-Hydroxy-2-methylquinazolin-4(3H)-one has been evaluated for its inhibitory activity on the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). It demonstrates potentiation of cytotoxicity in drug- and radiation-induced DNA damage, indicating potential use in cancer therapy and radiobiology (Griffin et al., 1998).

2. Alzheimer's Disease Treatment

This compound is part of the 8-hydroxyquinoline family, proposed for Alzheimer's disease (AD) treatment. Its ability to form ternary Cu(2+) complexes with neurotransmitters suggests potential for attenuating Cu/Aβ interactions in AD, contributing to neuroprotective effects (Kenche et al., 2013).

3. Corrosion Inhibition

Studies have shown that derivatives of 8-Hydroxy-2-methylquinazolin-4(3H)-one serve as effective corrosion inhibitors. They provide significant protection against mild steel corrosion in acidic environments, highlighting their potential in industrial applications (Jamil et al., 2018).

4. Anti-inflammatory and Antimicrobial Activities

Derivatives of this compound have been synthesized and screened for anti-inflammatory and antimicrobial activities. Certain derivatives have shown promising results in inhibiting TNF-α and IL-6, as well as displaying antimicrobial activity against pathogenic bacteria and fungi (Keche & Kamble, 2014).

5. Tubulin-Binding Tumor-Vascular Disrupting Agents

Some derivatives of 8-Hydroxy-2-methylquinazolin-4(3H)-one have been identified as promising anticancer leads. These compounds inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, acting as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

6. Antituberculosis Activity

Novel derivatives of this compound have been synthesized and evaluated for their anti-tuberculosis activity. Some analogs showed potent activity against the Mycobacterium tuberculosis strain, suggesting potential as antituberculosis agents (Panneerselvam et al., 2016).

7. Anticonvulsant Agents

New derivatives of 8-Hydroxy-2-methylquinazolin-4(3H)-one have been synthesized and evaluated for anticonvulsant activity. They showed significant activity in various epilepsy models, highlighting their potential as anticonvulsant agents (Das et al., 2014).

8. Neuroprotective Effects

Research on 8-hydroxyquinolines, including derivatives of 8-Hydroxy-2-methylquinazolin-4(3H)-one, shows that they can stimulate neural stem cell proliferation and enhance neurite outgrowth via modulation of ROS signaling. This suggests potential therapeutic benefit in treating neurodegenerative disorders (Haigh et al., 2016).

properties

IUPAC Name

8-hydroxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDAOHJWLUNFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238166
Record name Nu 1025
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-methylquinazolin-4(3H)-one

CAS RN

90417-38-2
Record name 8-Hydroxy-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NU1025
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02690
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Record name Nu 1025
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Record name 8-Hydroxy-2-methylquinazolin-4-[3H]one
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Record name 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
RJ Griffin, S Srinivasan, K Bowman… - Journal of medicinal …, 1998 - ACS Publications
Clinical studies concerning the role of poly(ADP-ribose) polymerase (PARP) in the repair of drug- and radiation-induced DNA damage have been impeded by the poor solubility, lack of …
Number of citations: 189 pubs.acs.org
S Boulton, LC Pemberton, JK Porteous… - British journal of …, 1995 - nature.com
Four poly (ADP-ribose) polymerase (PADPRP) inhibitors [3-aminobenzamide, benzamide, 3, 4-dihydro-5-methoxyisoquinolin-1 (2H)-one (PD 128763) and 8-hydroxy-2-…
Number of citations: 163 www.nature.com
NI Ryabokon, A Cieślar-Pobuda… - Acta Biochimica …, 2009 - ojs.ptbioch.edu.pl
Poly (ADP-ribose) polymerase (PARP) plays a crucial role in DNA repair. Modulation of its activity by stimulation or inhibition is considered as a potentially important strategy in clinical …
Number of citations: 18 ojs.ptbioch.edu.pl
J Veeck, S Ropero, F Setien… - Journal of Clinical …, 2010 - diposit.ub.edu
Recently, Fong et al reported the antitumor activity of the poly(adenosine diphosphate)-ribose polymerase (PARP) inhibitor olaparib (AZD2281; KU-0059436) in patients with BRCA1/…
Number of citations: 182 diposit.ub.edu
LC Pemberton - 1994 - theses.ncl.ac.uk
Poly (adenine diphosphate-ribosyl)ation of a variety of nuclear proteins is the immediate response in most eukaryotic cells to DNA strand breaks. This modification is catalysed' by the …
Number of citations: 1 theses.ncl.ac.uk
CA Delaney, LZ Wang, S Kyle, AW White… - Clinical cancer …, 2000 - AACR
Potent poly(ADP-ribose) polymerase (PARP) inhibitors have been developed that potentiate the cytotoxicity of ionizing radiation and anticancer drugs. The biological effects of two novel …
Number of citations: 280 aacrjournals.org
BW Durkaczl - 1995 - academia.edu
Potentiation of temozolomide-induced cytotoxicity: a comparative study of the biological effects of poly(ADP-ribose) polymerase Page 1 British Joud of Cancer (295) 7Z 849-856 © 1995 …
Number of citations: 0 www.academia.edu
S Srinivasan - 1997 - theses.ncl.ac.uk
The abundant nuclear enzyme, poly(ADP-ribose) polymerase (PARP) is activated by DNA strand breaks and catalyses the transfer of ADP-ribose moieties from its substrate, …
Number of citations: 2 theses.ncl.ac.uk
RJ GRIFFIN, S SRINIVASAN, AW WHITE… - Pharmacy and …, 1996 - Wiley Online Library
Two novel series of inhibitors of the DNA repair enzyme poly(ADP‐ribose)polymerase (PARP) were synthesized and evaluated for biological activity. In the benzimidazole‐4‐…
Number of citations: 29 onlinelibrary.wiley.com
AH CALVERT, NJ CURTINT, DR NEWELL - academia.edu
Two novel series of inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) were synthesized and evaluated for biological activity. In the benzimidazole-4-…
Number of citations: 0 www.academia.edu

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